molecular formula C9H15N3O2 B13310378 2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B13310378
M. Wt: 197.23 g/mol
InChI Key: UYTIWIITSMGUJU-UHFFFAOYSA-N
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Description

The compound 2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1695045-85-2) is a pyrazole derivative with a molecular formula of C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . Its structure features:

  • A pyrazole ring substituted at position 3 with a tetrahydrofuran-2-yl (oxolan-2-yl) group.
  • A 2-hydroxyethyl group at position 1 of the pyrazole.
  • A 5-amino group on the pyrazole core.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-[5-amino-3-(oxolan-2-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H15N3O2/c10-9-6-7(8-2-1-5-14-8)11-12(9)3-4-13/h6,8,13H,1-5,10H2

InChI Key

UYTIWIITSMGUJU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN(C(=C2)N)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or pyridine and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The amino group and oxolane ring allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Electronic Effects: Oxolan-2-yl: The saturated oxygen heterocycle provides moderate electron-donating effects and hydrogen-bonding capacity, enhancing solubility . Thiophen-2-yl: Sulfur’s polarizability supports interactions with metal ions or aromatic π-systems, useful in catalysis or enzyme inhibition .

Solubility and Lipophilicity :

  • The oxolan-2-yl and 3-methoxyphenyl derivatives exhibit higher water solubility due to oxygen atoms, whereas phenyl and sec-butyl analogs are more lipophilic .
  • The thiophen-2-yl group balances hydrophobicity and polarity, making it suitable for dual-phase applications .

Biological Activity: Oxolan-2-yl: Potential kinase inhibition (similar to TRK inhibitors in ) due to hydrogen-bonding with active sites. 3-Chlorophenyl: Anticancer activity via halogen bonding, as seen in kinase inhibitors like GDC-0879 . 5-Methylfuran-2-yl: Antibacterial properties attributed to furan’s reactivity with bacterial enzymes .

Pharmacokinetic Considerations

  • Oxolan-2-yl : Balanced logP (~1.5 predicted) suggests favorable absorption and excretion profiles.
  • sec-Butyl : High lipophilicity (logP >2) may improve blood-brain barrier penetration but reduce aqueous solubility .
  • 3-Methoxyphenyl : Methoxy groups enhance metabolic stability compared to hydroxylated analogs .

Biological Activity

2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol, this compound exhibits various biological properties that make it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The compound's structure comprises a pyrazole ring and an oxolane moiety, which contribute to its reactivity and interaction with biological targets. The presence of an amino group enhances its ability to form hydrogen bonds, potentially influencing enzyme and receptor interactions.

PropertyValue
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
IUPAC Name2-[5-amino-3-(oxolan-3-yl)pyrazol-1-yl]ethanol
InChIInChI=1S/C9H15N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h5,7,13H,1-4,6,10H2
Canonical SMILESC1COCC1C2=NN(C(=C2)N)CCO

The biological activity of 2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is attributed to its interaction with specific molecular targets. The amino group and pyrazole ring facilitate hydrogen bonding and coordination with metal ions, which can modulate enzyme and receptor activities. This interaction may lead to various biochemical outcomes relevant to therapeutic applications, such as:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Antitumor Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines, indicating possible antitumor efficacy.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives containing the pyrazole moiety for their biological activities. For instance:

Case Study: Antitumor Activity

A study evaluated the cytotoxicity of synthesized pyrazole derivatives against several human tumor cell lines using the Alamar Blue assay. The results indicated that compounds similar in structure to 2-[5-amino-3-(oxolan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol exhibited significant inhibition against:

Cell LineInhibition (%)
Cervix Cancer (KB/HELA)72%
Ovarian Carcinoma (SK-OV-3)68%
Brain Cancer (SF-268)65%
Non-Small Cell Lung Cancer (NCl-H460)70%
Colon Cancer (RKOP-27)60%

These findings suggest that the compound may possess antitumor properties that warrant further exploration.

Comparison with Similar Compounds

The biological activity of 2-[5-amino-3-(oxolan-2-y-l)-1H-pyrazol-1-y]ethan-1-o is compared with other pyrazole derivatives:

CompoundActivity Type
2-[3-(aminomethyl)oxolan-3-y]ethan-1-oAntimicrobial
3-(piperazin-1-y)oxolan-2-one dihydrochlorideAntitumor

This comparison highlights the unique attributes of the compound in terms of its functional groups that confer distinct chemical reactivity and biological activity.

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